3,5-Dimethyl-2-phenylpyridine

Description

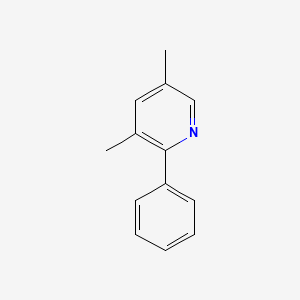

3,5-Dimethyl-2-phenylpyridine (CAS: Not explicitly listed in evidence, synonyms include AC1LCME0, SureCN2479064) is a pyridine derivative featuring methyl groups at positions 3 and 5 and a phenyl substituent at position 2. This compound is structurally characterized by its aromatic pyridine core, which is substituted with electron-donating methyl groups and a bulky phenyl ring. For instance, substituted pyridines are often studied for their pharmacological activities, such as enzyme inhibition or receptor binding .

Properties

IUPAC Name |

3,5-dimethyl-2-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-8-11(2)13(14-9-10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPHNFIDPNYSPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345233 | |

| Record name | 3,5-Dimethyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27063-86-1 | |

| Record name | 3,5-Dimethyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-phenylpyridine typically involves the reaction of 3,5-dimethylpyridine with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods: Industrial production methods for 3,5-Dimethyl-2-phenylpyridine often involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2-phenylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common, where the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding pyridine N-oxides.

Reduction: Formation of 3,5-dimethyl-2-phenylpyridine derivatives with reduced functional groups.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-Dimethyl-2-phenylpyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-phenylpyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

- 4,5-Dimethyl-2-phenylpyridine (CAS: 27063-84-9): This structural isomer differs only in the positions of the methyl groups (4,5 vs. 3,5). The positional variance significantly impacts electronic and steric properties. Purity for this compound is reported at 95% .

- 3,5-Dinitro-2-aminopyridine (CAS: 3073-30-1): Substitution of methyl groups with nitro and amino functionalities introduces strong electron-withdrawing effects. This compound has a melting point of 192°C, much higher than typical methyl-substituted pyridines, reflecting increased intermolecular forces due to polar nitro/amino groups .

Functional Group Variations

- Dihydropyridine Derivatives :

Compounds like 3-Ethyl-5-benzyl-2-methyl-4-phenylethynyl-6-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (MRS 1191) share a partially saturated pyridine ring. The dihydropyridine core enhances flexibility and redox activity, making such derivatives relevant in cardiovascular drug design (e.g., calcium channel blockers like amlodipine analogs) . - Pyridin-2-one Derivatives: Example: 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. The ketone group at position 2 and hydroxyl/cyano substituents confer distinct hydrogen-bonding capabilities and acidity, influencing solubility and biological targeting .

Pharmacological and Spectroscopic Profiles

- Compound 6o (4-(4-(dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide): This dihydropyridine derivative exhibits IR peaks at 1665 cm⁻¹ (C=O stretch) and 694 cm⁻¹ (aromatic C-H bend), with a molecular ion peak at m/z 556. Its NMR data (δ 2.34 ppm for methyl groups, δ 7.06–8.37 ppm for aromatic protons) highlight electronic environments distinct from 3,5-dimethyl-2-phenylpyridine due to the presence of amide and nitro groups .

- Nicardipine-Related Compound D :

As a dihydropyridine calcium channel blocker analog, this compound underscores the pharmacological importance of pyridine derivatives. Its structural complexity (e.g., benzothiazolyl and thioxo-thiazolidine groups) contrasts with the simpler 3,5-dimethyl-2-phenylpyridine .

Data Tables

Table 1: Physical and Spectral Comparison of Pyridine Derivatives

Table 2: Pharmacological Relevance of Analogous Compounds

Biological Activity

3,5-Dimethyl-2-phenylpyridine (CAS No. 27063-86-1) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including structure-activity relationships, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

3,5-Dimethyl-2-phenylpyridine is characterized by its pyridine ring substituted with two methyl groups at the 3 and 5 positions and a phenyl group at the 2 position. Its molecular formula is C13H13N, and it has a molecular weight of 185.25 g/mol. The compound's structure is pivotal in determining its biological activity, particularly its interaction with various receptors.

Adenosine Receptor Affinity

Research indicates that derivatives of pyridine compounds, including 3,5-dimethyl-2-phenylpyridine, exhibit significant affinity for adenosine receptors. A study highlighted the structure-activity relationships (SAR) of related compounds, demonstrating that modifications at specific positions on the pyridine ring can enhance receptor selectivity and binding affinity. For instance, certain substitutions led to improved Ki values (inhibition constants) at human A3 adenosine receptors, which are implicated in various physiological processes including cardiac protection and anti-inflammatory effects .

| Compound | Ki Value (nM) | Receptor Type |

|---|---|---|

| 3,5-Dimethyl-2-phenylpyridine | TBD | A3 Adenosine Receptor |

| Other derivatives | Varies | Various Receptors |

Case Studies and Research Findings

- Adenosine Receptor Studies : In a study examining various pyridine derivatives, it was found that specific structural modifications could lead to enhanced selectivity for A3 receptors over A1 and A2A receptors. This selectivity is crucial for developing drugs that minimize side effects associated with non-selective adenosine receptor antagonists .

- Antiviral Research : Although not directly tested, the structural similarities between 3,5-dimethyl-2-phenylpyridine and other active compounds suggest it may possess similar mechanisms of action against viral proteins involved in HIV infection . Further investigations are warranted to explore this potential.

Safety and Toxicity

The safety profile of 3,5-dimethyl-2-phenylpyridine has not been extensively documented in available literature. However, preliminary data indicate that related compounds generally exhibit low toxicity profiles when used within therapeutic ranges. Further toxicological studies are necessary to establish comprehensive safety data for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.